molecular formula C17H24F2N4O B14035686 4,4-Difluoro-N-(6-(4-methylpiperazin-1-YL)pyridin-3-YL)cyclohexane-1-carboxamide

4,4-Difluoro-N-(6-(4-methylpiperazin-1-YL)pyridin-3-YL)cyclohexane-1-carboxamide

Cat. No.: B14035686
M. Wt: 338.4 g/mol
InChI Key: XKXWDDOVTBHZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-N-(6-(4-methylpiperazin-1-YL)pyridin-3-YL)cyclohexane-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a cyclohexane ring substituted with difluoro groups and a carboxamide moiety, along with a pyridine ring substituted with a methylpiperazine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-N-(6-(4-methylpiperazin-1-YL)pyridin-3-YL)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. The key steps include:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of difluoro groups: Fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the carboxamide group: This step involves the reaction of the cyclohexane derivative with an appropriate amine or amide precursor.

    Substitution on the pyridine ring: The pyridine ring is functionalized with a methylpiperazine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N-(6-(4-methylpiperazin-1-YL)pyridin-3-YL)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4-Difluoro-N-(6-(4-methylpiperazin-1-YL)pyridin-3-YL)cyclohexane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs for various diseases.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-N-(6-(4-methylpiperazin-1-YL)pyridin-3-YL)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-N-(6-(4-methylpiperazin-1-YL)pyridin-3-YL)cyclohexane-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its difluoro substitution and carboxamide moiety contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H24F2N4O

Molecular Weight

338.4 g/mol

IUPAC Name

4,4-difluoro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C17H24F2N4O/c1-22-8-10-23(11-9-22)15-3-2-14(12-20-15)21-16(24)13-4-6-17(18,19)7-5-13/h2-3,12-13H,4-11H2,1H3,(H,21,24)

InChI Key

XKXWDDOVTBHZDB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)NC(=O)C3CCC(CC3)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.